4-Fluoro-D-phenylalanine hydrochloride

Descripción general

Descripción

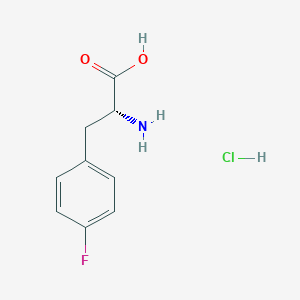

4-Fluoro-D-phenylalanine hydrochloride is a fluorinated derivative of the amino acid phenylalanine. It is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This compound is often used in peptide synthesis and has applications in various fields including pharmaceuticals and biochemical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-D-phenylalanine hydrochloride typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides . Another approach involves the enzymatic synthesis using fluorinase enzymes, which introduce the fluorine atom into the phenyl ring under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs multi-step chemical synthesis processes. These processes are optimized for high yield and purity, involving the use of protective groups and selective fluorination techniques .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-D-phenylalanine hydrochloride undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoro-D-phenylalanine hydrochloride serves as a critical building block in the synthesis of novel pharmaceuticals. Its fluorinated structure enhances the biological activity and stability of therapeutic agents, particularly those targeting neurological disorders. The incorporation of fluorinated amino acids into peptides can improve their resistance to enzymatic degradation, thus increasing their therapeutic efficacy.

Case Study:

A study published in the Beilstein Journal of Organic Chemistry highlighted the role of fluorinated phenylalanines in drug design, emphasizing their potential as enzyme inhibitors and therapeutic agents. The review documented various synthetic approaches to prepare fluorinated phenylalanines and their incorporation into peptide-based drugs, showcasing their utility in enhancing drug properties .

Protein Engineering

In protein engineering, 4-fluoro-D-phenylalanine is used to study the effects of fluorination on protein structure and function. Researchers investigate how the introduction of fluorinated amino acids alters protein stability, folding, and interaction with other biomolecules.

Case Study:

Research involving non-canonical amino acids (ncAAs) demonstrated that 4-fluoro-D-phenylalanine could be effectively incorporated into proteins expressed in eukaryotic cells. This incorporation allows for the examination of aromatic contributions to protein function and stability .

Biochemical Research

This compound plays a significant role in biochemical research by aiding the exploration of metabolic pathways. Researchers utilize it to understand how modifications to amino acids can influence various biological processes, including enzyme activity and metabolic regulation.

Data Table: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Metabolic Pathway Studies | Investigates the influence of fluorinated amino acids on metabolic processes |

| Enzyme Activity | Assesses how fluorination affects enzyme kinetics and substrate specificity |

| Pathway Regulation | Explores regulatory mechanisms involving modified amino acids |

Analytical Chemistry

In analytical chemistry, 4-fluoro-D-phenylalanine is employed as a standard in various techniques. Its unique properties enhance measurement accuracy and reliability in experimental results.

Case Study:

A study highlighted its use as a standard compound in mass spectrometry, where it helped improve the precision of quantifying other amino acids in complex biological samples .

Drug Design

The unique characteristics of 4-fluoro-D-phenylalanine make it valuable for structure-activity relationship (SAR) studies. By modifying the chemical structure of compounds, researchers can design more effective and selective therapeutic agents.

Data Table: Structure-Activity Relationship Studies

| Compound Type | Modification Type | Impact on Activity |

|---|---|---|

| Peptide-based Drugs | Incorporation of Fluorine | Increased stability and potency |

| Small Molecule Inhibitors | Fluorination at Aromatic Sites | Enhanced selectivity for targets |

Mecanismo De Acción

The mechanism of action of 4-Fluoro-D-phenylalanine hydrochloride involves its incorporation into peptides and proteins, where the fluorine atom can influence the compound’s properties. The fluorine atom’s high electronegativity and small size can enhance the stability and activity of the resulting molecules. This compound can interact with various molecular targets, including enzymes and receptors, altering their function and activity .

Comparación Con Compuestos Similares

- p-Fluoro-DL-phenylalanine

- m-Fluoro-DL-phenylalanine

- D-Phenylalanine

- N,N-Dimethyl-L-phenylalanine

- p-Bromo-DL-phenylalanine

Comparison: 4-Fluoro-D-phenylalanine hydrochloride is unique due to the presence of the fluorine atom at the para position, which significantly alters its chemical and biological properties. Compared to other fluorinated phenylalanines, it offers enhanced stability and activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

4-Fluoro-D-phenylalanine hydrochloride (4-F-D-Phe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in biochemical and pharmaceutical research due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of 4-F-D-Phe, including its synthesis, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a fluorine atom at the para position of the phenyl ring. The molecular formula is , with a molecular weight of approximately 201.64 g/mol. The compound is typically synthesized through various fluorination methods involving the substitution of hydrogen with fluorine on the phenylalanine structure .

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀FNO₂·HCl |

| Molecular Weight | 201.64 g/mol |

| Melting Point | 245 °C (decomposes) |

| Solubility | Insoluble in water |

| Optical Activity | [α]23/D +11°, c = 1 in H₂O |

The biological activity of 4-F-D-Phe is primarily attributed to its role as an antagonist of phenylalanine. It has been shown to inhibit protein synthesis by competing with natural phenylalanine for incorporation into proteins . This inhibition can lead to altered cellular functions and has implications for various therapeutic applications.

Pharmacological Applications

- Cancer Research : Studies have indicated that fluorinated amino acids like 4-F-D-Phe can influence tumor growth and cell proliferation. For instance, in vitro assays demonstrated that 4-F-D-Phe exhibits cytotoxic effects against certain cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells . The compound's ability to disrupt normal protein synthesis pathways may contribute to its anti-cancer properties.

- Neurobiology : Due to its structural similarity to phenylalanine, 4-F-D-Phe has been investigated for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter levels, thus impacting conditions such as depression and anxiety .

- Antimicrobial Activity : Preliminary studies have shown that 4-F-D-Phe possesses antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies for bacterial infections .

Case Study 1: Anticancer Effects

In a controlled study examining the effects of 4-F-D-Phe on breast cancer cells, researchers treated MCF-7 cells with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. Molecular docking studies revealed that 4-F-D-Phe interacts with key proteins involved in cell cycle regulation, further supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

A study investigating the neuroprotective effects of 4-F-D-Phe involved administering the compound to animal models subjected to oxidative stress. The results demonstrated that treated animals exhibited reduced markers of inflammation and oxidative damage compared to controls. Behavioral assessments also indicated improved cognitive function, suggesting that 4-F-D-Phe may have therapeutic potential for neurodegenerative diseases .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDECBCKSULAIGP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122839-52-5 | |

| Record name | 122839-52-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.